3-Methyl-1,2,5-thiadiazole
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Overview
Description
3-Methyl-1,2,5-thiadiazole is a heterocyclic compound containing a five-membered ring with one sulfur atom and two nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
It’s worth noting that thiadiazole derivatives have been found to interact with various biological targets, including proteins and dna .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction can lead to various changes in the target, potentially affecting its function .
Biochemical Pathways
Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The lipophilicity of thiadiazole derivatives, attributed to the presence of the sulfur atom, may influence their bioavailability .
Result of Action
Thiadiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects .
Biochemical Analysis
Cellular Effects
Some studies suggest that thiadiazole derivatives, which include 3-Methyl-1,2,5-thiadiazole, may have anticancer properties . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that thiadiazole derivatives may interfere with DNA synthesis, thus inhibiting the replication of both human tumor and bacterial cells
Metabolic Pathways
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature
Transport and Distribution
Its ability to cross cellular membranes suggests that it may interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of methyl hydrazinecarbodithioate with acyl hydrazides under acidic conditions . Another approach involves the reaction of chlorinated ketones with tosylhydrazine, followed by cyclization with a sulfur reagent in a basic medium .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
3-Methyl-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
Comparison
3-Methyl-1,2,5-thiadiazole is unique due to its specific arrangement of sulfur and nitrogen atoms in the ring. This configuration imparts distinct chemical and biological properties compared to other thiadiazole isomers. For instance, 1,3,4-thiadiazole is more commonly found in pharmaceuticals, while 1,2,5-thiadiazole derivatives are explored for their antimicrobial and anticancer activities .
Properties
IUPAC Name |
3-methyl-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c1-3-2-4-6-5-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUMFMHNYNLLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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